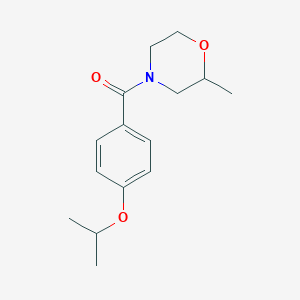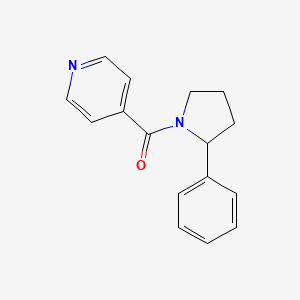![molecular formula C14H19NO2S B7492361 (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone, also known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MMMP is a white crystalline powder that is soluble in organic solvents like ethanol and methanol.
Mecanismo De Acción
The mechanism of action of (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has been shown to have minimal toxicity in vitro, indicating that it may be a safe compound for use in various applications. However, more research is needed to determine its toxicity in vivo. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been shown to have good solubility in organic solvents, making it a suitable candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone is its ease of synthesis, which makes it a readily available compound for use in various lab experiments. Additionally, (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has shown promising results in inhibiting cancer cell growth and reducing inflammation, making it a potential candidate for use in drug discovery. However, its mechanism of action is not fully understood, and more research is needed to determine its toxicity in vivo.
Direcciones Futuras
There are several future directions for (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone research. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in vivo. Another direction is to explore its potential use in material science, where it may be used as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to determine its mechanism of action and toxicity in vivo to fully understand its potential applications.
Métodos De Síntesis
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone can be synthesized by reacting 4-(methylsulfanylmethyl)benzaldehyde with 2-methylmorpholine in the presence of acetic acid as a catalyst. The reaction takes place at room temperature, and the product is obtained in high yield after purification using column chromatography.
Aplicaciones Científicas De Investigación
(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. It has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has also been studied for its anti-inflammatory properties, where it has shown to reduce inflammation caused by various stimuli. Additionally, (2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
(2-methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-11-9-15(7-8-17-11)14(16)13-5-3-12(4-6-13)10-18-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKZURVTIDAJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

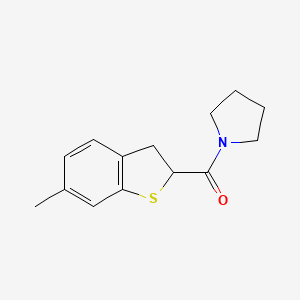
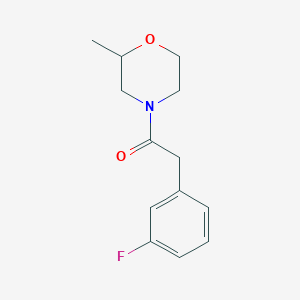
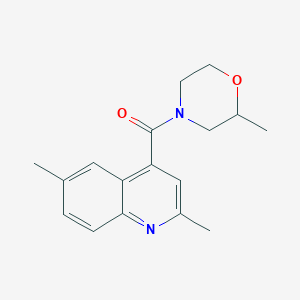
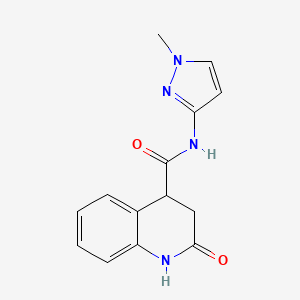
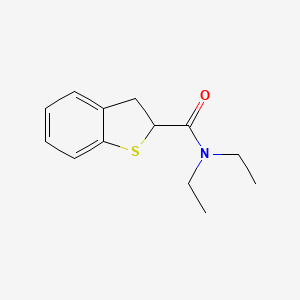
![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
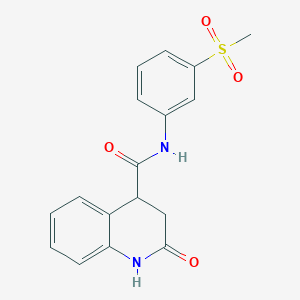
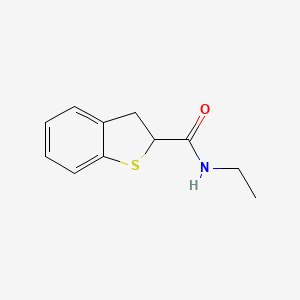
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
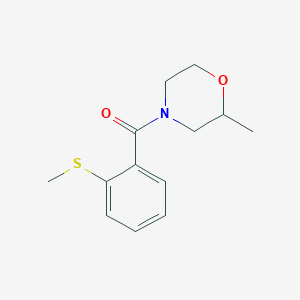
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
